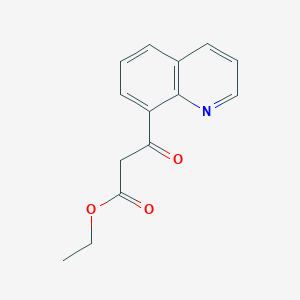

Ethyl 3-oxo-3-(quinolin-8-yl)propanoate

Description

Properties

IUPAC Name |

ethyl 3-oxo-3-quinolin-8-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-2-18-13(17)9-12(16)11-7-3-5-10-6-4-8-15-14(10)11/h3-8H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNQYJDRMIDHVEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC=CC2=C1N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301298976 | |

| Record name | Ethyl β-oxo-8-quinolinepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301298976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96057-61-3 | |

| Record name | Ethyl β-oxo-8-quinolinepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96057-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl β-oxo-8-quinolinepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301298976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance of the Quinoline Heterocyclic System in Chemical Research

The quinoline (B57606) moiety, a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the field of chemical research, particularly in medicinal chemistry. rsc.orgorientjchem.org Also known as 1-aza-naphthalene or benzo[b]pyridine, this nitrogen-containing aromatic compound is not just a synthetic curiosity but is found at the core of numerous natural products and pharmacologically active substances. nih.govnih.gov

The profound importance of the quinoline system stems from its role as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. This versatility has led to the discovery of a wide spectrum of bioactivities associated with quinoline derivatives. rsc.orgnih.gov The quinoline nucleus is a key feature of Cinchona alkaloids, such as quinine, which has a long history in the treatment of malaria. rsc.orgnih.gov This has inspired the development of a vast library of synthetic quinoline-based drugs, including the anti-malarials chloroquine (B1663885) and mefloquine. rsc.orgnih.gov

The functionalization of the quinoline ring is a transformative strategy in modern synthetic chemistry, allowing for the precise introduction of various functional groups to enhance the pharmacological profile of its derivatives. rsc.org This has led to the development of novel drug candidates with improved efficacy and target selectivity. rsc.org Researchers have explored quinoline derivatives for a multitude of therapeutic applications, highlighting the enduring relevance of this heterocyclic system in the quest for new medicines. orientjchem.orgresearchgate.netnih.gov

Table 1: Reported Biological Activities of Quinoline Derivatives

| Biological Activity | Reference |

|---|---|

| Anti-malarial | rsc.orgnih.govnih.gov |

| Anti-cancer / Antitumor | rsc.orgnih.govnih.gov |

| Anti-bacterial | orientjchem.orgnih.govnih.gov |

| Anti-fungal | orientjchem.orgnih.gov |

| Anti-viral | nih.goviosrjournals.org |

| Anti-inflammatory | nih.gov |

| Anthelmintic | orientjchem.orgnih.gov |

| Cardiotonic | nih.gov |

| Anticonvulsant | nih.gov |

Fundamental Role of β Keto Esters As Versatile Synthetic Intermediates

β-Keto esters are organic compounds characterized by the presence of a ketone functional group at the β-position relative to an ester group. fiveable.me This specific arrangement of functional groups confers a unique reactivity that makes them exceptionally valuable building blocks, or synthons, in organic synthesis. researchgate.netgoogle.com They are considered essential intermediates for the synthesis of diverse and complex drug molecules and natural products. researchgate.netresearchgate.netrsc.org

The versatility of β-keto esters arises from the presence of both electrophilic and nucleophilic reactive sites within the same molecule. researchgate.netresearchgate.net The carbon atom situated between the two carbonyl groups (the α-carbon) is particularly acidic, allowing for easy deprotonation by a base to form a stabilized enolate ion. This enolate acts as a potent nucleophile, capable of participating in a wide range of carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) condensations. fiveable.me

Furthermore, β-keto esters are key participants in cornerstone reactions of organic chemistry, most notably the Claisen condensation, which is used to form larger β-keto esters. fiveable.meresearchgate.net The ester functionality can be further manipulated through reactions like hydrolysis and decarboxylation, providing a pathway to ketones. fiveable.me This dual reactivity allows chemists to construct complex carbon skeletons in a controlled manner, making β-keto esters indispensable tools in the synthesis of intricate molecular architectures. fiveable.megoogle.comrsc.org

Table 2: Key Features of β-Keto Esters in Synthesis | Feature | Description | Reference | | :--- | :--- | | Structural Definition | Contains a ketone and an ester, with the ketone's carbonyl at the β-position to the ester. | fiveable.me | | Key Reactive Site | The α-carbon between the two carbonyls is acidic and readily forms a nucleophilic enolate. | fiveable.meresearchgate.net | | Synthetic Utility | Act as versatile building blocks (synthons) for constructing complex carbon skeletons. | researchgate.netgoogle.comresearchgate.net | | Common Reactions | Participate in Claisen condensations, alkylations, and nucleophilic additions. | fiveable.me | | Transformations | Can undergo hydrolysis and decarboxylation to yield ketones. | fiveable.mersc.org |

Overview of Academic Research Perspectives on Quinoline Substituted β Keto Esters

Strategies for the Construction of the Quinoline Core Relevant to 8-Substituted Analogues

The quinoline scaffold is a significant heterocyclic motif found in numerous natural products and pharmaceuticals. nih.gov Its synthesis has been a subject of extensive research for over a century, leading to a variety of methods applicable to the formation of 8-substituted analogues. nih.goveurekaselect.com

Classical Quinoline Synthesis Approaches (e.g., Friedländer, Knorr, Camps Reactions)

Classical methods provide fundamental routes to the quinoline core and can be adapted for 8-substituted derivatives by selecting appropriately substituted precursors.

Friedländer Synthesis: This reaction involves the condensation and subsequent cyclodehydration of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group (e.g., a ketone or ester). eurekaselect.comwikipedia.org To obtain an 8-substituted quinoline, the starting material would be a 3-substituted-2-aminobenzaldehyde or ketone. The reaction can be catalyzed by acids (such as trifluoroacetic acid or toluenesulfonic acid), bases, or iodine. wikipedia.orgorganic-chemistry.org Modern variations have explored green chemistry principles, such as performing the reaction in water without a catalyst. organic-chemistry.org

Knorr Quinoline Synthesis: This method converts a β-ketoanilide into a 2-hydroxyquinoline (B72897) (quinolone) using a strong acid like sulfuric acid. iipseries.orgsynarchive.com The process is an intramolecular electrophilic aromatic substitution followed by dehydration. wikipedia.org The synthesis of an 8-substituted quinoline via this route requires starting with an aniline (B41778) that bears a substituent at the meta-position, which will ultimately become the 8-position substituent in the quinoline product. Depending on reaction conditions, such as the amount of acid used, 4-hydroxyquinolines can sometimes form as competing products. wikipedia.org

Camps Quinoline Synthesis: The Camps cyclization transforms an o-acylaminoacetophenone into two different hydroxyquinoline isomers (a quinolone) through treatment with a base like hydroxide (B78521) ion. wikipedia.orgchem-station.com The regioselectivity, determining which isomer is the major product, depends on the reaction conditions and the structure of the starting material. wikipedia.org For an 8-substituted product, the initial acetophenone (B1666503) must contain the desired substituent.

| Classical Reaction | Starting Materials | Key Reagents/Conditions | Product Type | Relevance to 8-Substitution |

|---|---|---|---|---|

| Friedländer Synthesis | 2-aminobenzaldehyde/ketone + α-methylene compound | Acid or base catalysis (e.g., TFA, I₂, piperidine) | Substituted quinoline | Requires a 3-substituted-2-aminobenzaldehyde/ketone. wikipedia.org |

| Knorr Synthesis | β-ketoanilide | Strong acid (e.g., H₂SO₄, PPA, triflic acid) | 2-Hydroxyquinoline | Requires a meta-substituted aniline precursor. iipseries.orgwikipedia.org |

| Camps Synthesis | o-acylaminoacetophenone | Base (e.g., hydroxide ion) | Hydroxyquinolines | Requires a substituted o-acylaminoacetophenone. wikipedia.orgchem-station.com |

Transition Metal-Catalyzed Annulation and Cyclization Reactions (e.g., Palladium-Catalyzed Carbonylation, Oxidative Cyclizations)

Modern synthetic chemistry has increasingly turned to transition-metal catalysis for the construction of heterocyclic scaffolds like quinoline, offering high efficiency and broad functional group tolerance under mild conditions. acs.orgmdpi.com

Palladium-Catalyzed Reactions: Palladium catalysts are particularly versatile. One approach involves the annulation of o-iodoanilines with propargyl alcohols to produce 2,4-disubstituted quinolines. acs.org Another powerful method is the palladium-catalyzed oxidative cyclization of anilines with allyl alcohols, which can proceed without the need for acids or bases to yield quinoline derivatives. rsc.org Palladium-catalyzed intermolecular aerobic annulation of o-alkenylanilines and alkynes also provides an efficient route to substituted quinolines. organic-chemistry.org Furthermore, intramolecular carbonylative annulation of alkyne-tethered N-substituted o-iodoanilines has been developed for synthesizing fused tricyclic 2-quinolones. rsc.org

Other Metal-Catalyzed Systems: Besides palladium, other transition metals are effective.

Copper: Copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid allows for the direct synthesis of 2-substituted quinolines under aerobic conditions. organic-chemistry.org

Iron: Iron-catalyzed oxidative cyclization of 2-amino styrenes with alcohols can produce polysubstituted quinolines. acs.org

Cobalt: Cobalt catalysts can be used for the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones to furnish quinolines under mild, one-pot conditions. organic-chemistry.org

Ruthenium: Ruthenium-catalyzed aza-Michael addition and intramolecular annulation of enaminones with anthranils offers an alternative pathway to 3-substituted quinolines. rsc.org

| Metal Catalyst | Reaction Type | Starting Materials | Key Features |

|---|---|---|---|

| Palladium (Pd) | Annulation / Oxidative Cyclization | o-iodoanilines and propargyl alcohols; anilines and allyl alcohols | Mild conditions, broad substrate scope, high yields. acs.orgrsc.org |

| Copper (Cu) | Decarboxylative Cascade Cyclization | Aryl aldehydes, anilines, acrylic acid | Aerobic conditions, good chemo- and regioselectivity. organic-chemistry.org |

| Iron (Fe) | Oxidative Cyclization | 2-amino styrenes and alcohols | Utilizes low-oxidation level substrates. acs.org |

| Cobalt (Co) | Dehydrogenative Cyclization | 2-aminoaryl alcohols and ketones | Environmentally benign, one-pot synthesis. organic-chemistry.org |

| Ruthenium (Ru) | Aza-Michael / Annulation | Enaminones and anthranils | Alternative route to 3-substituted quinolines. rsc.org |

Organocatalytic and Superacid-Mediated Routes to Substituted Quinolines

In a move away from metal-based reagents, organocatalytic and superacid-mediated reactions have emerged as powerful alternatives for quinoline synthesis.

Organocatalysis: Organocatalyzed reactions avoid the use of potentially toxic metals, aligning with the principles of green chemistry. nih.gov These methods have attracted significant attention for the construction of the quinoline core. For instance, benzylamine (B48309) can act as a nucleophilic catalyst in an on-water synthesis of 2-substituted quinolines from 2-aminochalcone derivatives, offering simple operation and catalyst recycling. organic-chemistry.org

Superacid-Mediated Synthesis: Superacids, such as triflic acid (CF₃SO₃H), can promote the synthesis of quinolines from vinylogous imines, which are prepared from anilines and cinnamaldehydes. nih.gov The proposed mechanism involves the formation of highly reactive dicationic superelectrophilic intermediates that cyclize to form the quinoline ring. nih.govresearchgate.net This method is effective where weaker acids fail and allows for the synthesis of a variety of functionalized quinolines from readily available precursors. nih.gov The acid can also be recycled. nih.gov

Formation of the Ethyl 3-oxo-Propanoate Moiety

Once the 8-substituted quinoline core is established, the final step is the introduction of the β-keto ester side chain. This is typically achieved through condensation or acylation reactions.

Claisen Condensation and Variants for β-Keto Ester Synthesis

The Claisen condensation is a carbon-carbon bond-forming reaction that joins two esters to create a β-keto ester. numberanalytics.comlibretexts.org The reaction is promoted by a strong base, such as sodium ethoxide, and the driving force is the formation of the stabilized enolate anion of the resulting β-keto ester. organic-chemistry.orgjove.com

For the synthesis of this compound, a crossed Claisen condensation is employed. libretexts.orglibretexts.org This variant involves two different esters. In this specific case, ethyl quinoline-8-carboxylate (which lacks α-hydrogens) would be reacted with ethyl acetate (B1210297) (which possesses enolizable α-hydrogens) in the presence of a base like sodium ethoxide. The ethoxide deprotonates ethyl acetate to form a nucleophilic enolate, which then attacks the carbonyl carbon of the ethyl quinoline-8-carboxylate. Subsequent elimination of an ethoxide ion yields the target β-keto ester. A similar strategy has been successfully used to synthesize a related pyridine (B92270) compound, where ethyl isonicotinate (B8489971) was refluxed with sodium ethoxide and ethyl acetate. researchgate.net

C-Acylation of Ester Enolates with Quinoline-Bearing Electrophiles

An alternative strategy for forming the β-keto ester is the direct C-acylation of an ester enolate. In this approach, the enolate of ethyl acetate acts as the nucleophile. This nucleophile attacks an activated derivative of quinoline-8-carboxylic acid, which serves as the electrophile. Such activated derivatives can include quinoline-8-carbonyl chloride or other highly reactive esters. The reaction effectively attaches the quinoline acyl group to the α-carbon of the ethyl acetate, forming the desired carbon-carbon bond and yielding this compound.

Esterification of Quinoline-Substituted 3-Oxopropanoic Acids

The synthesis of β-keto esters like this compound can be accomplished by the direct esterification of the corresponding quinoline-substituted 3-oxopropanoic acid. This method involves the reaction of the carboxylic acid with an alcohol, typically in the presence of an acid catalyst. However, a significant challenge in this approach is the propensity of β-keto acids to undergo decarboxylation, especially under acidic or thermal conditions.

For instance, the esterification of 3-(quinolin-3-yl)-3-oxopropanoic acid with methanol (B129727) or ethanol (B145695) in the presence of concentrated sulfuric acid has been reported to produce the corresponding alkyl 3-(quinolinyl)-3-oxopropanoates in high yields of around 84%. jmcs.org.mx This demonstrates the viability of the esterification route for quinoline-based β-keto acids. The general reaction involves heating the β-keto acid with the alcohol and a catalytic amount of a strong acid. jmcs.org.mxeurjchem.comresearchgate.net

To favor the formation of the ester product, it is often necessary to remove the water formed during the reaction, thereby shifting the chemical equilibrium. This can be achieved through various techniques, such as azeotropic distillation or the use of dehydrating agents. The choice of catalyst is also crucial, with mineral acids like sulfuric acid being effective, though milder catalysts may be employed to minimize degradation of the starting material. jmcs.org.mx

Table 1: General Conditions for Esterification of Quinoline-Substituted 3-Oxopropanoic Acids

| Parameter | Typical Conditions |

|---|---|

| Reactants | Quinoline-substituted 3-oxopropanoic acid, Alcohol (e.g., Methanol, Ethanol) |

| Catalyst | Concentrated Sulfuric Acid |

| Reaction | Heating/Reflux |

| Yield | ~84% |

Targeted Synthetic Routes to this compound

A primary and efficient method for the targeted synthesis of this compound is the Claisen condensation. This reaction involves the acylation of an enolate with an ester. In this specific synthesis, the enolate of ethyl acetate is acylated with an ethyl quinoline-8-carboxylate. A strong base, such as sodium ethoxide or sodium hydride, is required to generate the ethyl acetate enolate in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

The reaction proceeds by the deprotonation of the α-carbon of ethyl acetate by the base, forming a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the ethyl quinoline-8-carboxylate. The subsequent elimination of an ethoxide ion from the tetrahedral intermediate results in the formation of the desired β-keto ester, this compound.

Table 2: Key Reagents for the Claisen Condensation Synthesis of this compound

| Reagent | Function |

|---|---|

| Ethyl quinoline-8-carboxylate | Acylating Agent |

| Ethyl acetate | Enolate Precursor |

| Sodium ethoxide / Sodium hydride | Base |

| Diethyl ether / THF | Solvent |

Synthetic Exploration of Positional Isomers and Analogues (e.g., Quinolin-2-yl, Quinolin-4-yl, Quinoxaline (B1680401) Derivatives)

The synthetic strategies used for this compound are adaptable for the preparation of its positional isomers and other heterocyclic analogues. The core synthetic reaction, typically a Claisen or a related condensation, remains central to these preparations.

Quinolin-2-yl and Quinolin-4-yl Isomers: The synthesis of ethyl 3-oxo-3-(quinolin-2-yl)propanoate and ethyl 3-oxo-3-(quinolin-4-yl)propanoate can be achieved through methods like the Friedländer condensation, which involves the reaction of an appropriate amino-aryl ketone with a compound containing a reactive methylene (B1212753) group. nih.govbeilstein-journals.orgresearchgate.net For instance, the synthesis of 3-(quinolin-2-yl)-9H-carbazoles has been accomplished via a Friedländer condensation using sodium ethoxide as a catalyst. nih.govbeilstein-journals.orgresearchgate.net Another approach involves the reaction of ethyl isonicotinate with sodium ethoxide and ethyl acetate to yield ethyl-3-oxo-3-(pyridin-4-yl)propanoate, which exists in equilibrium with its enol form. researchgate.net β-Keto amides have also been utilized as precursors for the synthesis of 2-alkyl-4-quinolones. beilstein-journals.org

Quinoxaline Derivatives: The synthesis of quinoxaline derivatives often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govnih.gov For example, β-keto esters can be reacted with triethylene amine in diethyl ether to produce quinoxaline-2-carboxylate derivatives. nih.gov Various catalysts, including pyridine and nickel-based systems, have been employed to facilitate the synthesis of quinoxalines under mild conditions. nih.govorganic-chemistry.org The synthesis of quinoxaline derivatives can also be achieved through a one-pot, three-component reaction involving 2-iodoanilenes, arylacetaldehydes, and sodium azide, catalyzed by copper iodide. organic-chemistry.org

Table 3: Synthetic Approaches for Positional Isomers and Analogues

| Target Compound/Class | Synthetic Method | Key Reactants/Conditions |

|---|---|---|

| Quinolin-2-yl derivatives | Friedländer Condensation | β-aminoaldehydes/ketones, sodium ethoxide |

| Quinolin-4-yl derivatives | Claisen-type Condensation | Ethyl isonicotinate, sodium ethoxide, ethyl acetate |

| Quinoxaline derivatives | Condensation | o-phenylenediamines, 1,2-dicarbonyl compounds |

Transformations Involving the β-Keto Ester Functionality

The β-keto ester group is a classic functional group in organic chemistry, known for its rich and predictable reactivity. The presence of two carbonyl groups separated by a methylene group leads to an acidic α-hydrogen, which is the key to many of its transformations.

The active methylene group in this compound is readily deprotonated by a base to form a stabilized enolate. This enolate is a potent nucleophile that can participate in various condensation reactions.

One of the most prominent reactions is the Knoevenagel condensation. In this reaction, the enolate of the β-keto ester attacks an aldehyde or ketone. This is typically followed by dehydration to yield a new α,β-unsaturated compound. The reaction is often catalyzed by a weak base, such as an amine or its salt (e.g., piperidine (B6355638) or pyridine).

The general scheme for the Knoevenagel condensation of this compound with a generic aldehyde (R-CHO) would proceed as follows:

Enolate Formation: A base removes a proton from the α-carbon between the two carbonyl groups.

Nucleophilic Attack: The resulting enolate attacks the carbonyl carbon of the aldehyde.

Dehydration: The intermediate alcohol is typically eliminated to form a stable, conjugated system.

This strategy allows for the extension of the carbon chain and the introduction of new functional groups. The specific conditions, such as the choice of catalyst and solvent, can be optimized to maximize the yield of the desired product.

Table 1: Knoevenagel Condensation of this compound

| Reactant | Catalyst | Product Type |

| Aldehyde (R-CHO) | Piperidine/Pyridine | α,β-Unsaturated Keto Ester |

| Ketone (R-CO-R') | Stronger Base (e.g., alkoxide) | Substituted Alkene |

The dicarbonyl nature of the β-keto ester makes it an excellent precursor for the synthesis of five- and six-membered heterocyclic rings. Reactions with binucleophiles, particularly those containing nitrogen, are a common strategy for creating these valuable scaffolds.

Hydrazinolysis, the reaction with hydrazine (B178648) (H₂N-NH₂), is a prime example. The reaction typically proceeds via condensation of hydrazine with both carbonyl groups of the β-keto ester. In the case of this compound, this reaction leads to the formation of a pyrazolone (B3327878) ring system. The initial condensation at the ketone carbonyl is usually followed by an intramolecular attack of the second nitrogen atom on the ester carbonyl, leading to cyclization and elimination of ethanol.

This reaction is a cornerstone in the synthesis of pyrazole (B372694) derivatives, which are prevalent in many biologically active compounds. The reaction can be extended to substituted hydrazines (R-NH-NH₂) to produce N-substituted pyrazolones. nih.gov

Table 2: Heterocyclization with Nitrogen Nucleophiles

| Reagent | Resulting Heterocycle |

| Hydrazine (H₂N-NH₂) | Pyrazolone |

| Substituted Hydrazine (RNHNH₂) | N-Substituted Pyrazolone |

| Hydroxylamine (B1172632) (NH₂OH) | Isoxazolone |

| Urea (NH₂CONH₂) | Pyrimidinedione derivative |

The ethyl ester group of the molecule can be readily modified through hydrolysis or transesterification. libretexts.org

Hydrolysis: The ester can be cleaved to the corresponding carboxylic acid, 3-oxo-3-(quinolin-8-yl)propanoic acid. This reaction can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: This is a reversible reaction, typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. libretexts.orgchemguide.co.uk To drive the equilibrium towards the products, a large excess of water is used. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that goes to completion. libretexts.org The ester is heated with a strong base, such as sodium hydroxide or potassium hydroxide. The initial product is the carboxylate salt, which can then be acidified in a separate step to yield the free carboxylic acid. chemguide.co.uk

Transesterification: This process involves converting the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol would yield mthis compound. This reaction is also an equilibrium process.

Reactions Involving the Quinoline Moiety

The quinoline ring system is an aromatic heterocycle that can also undergo a variety of chemical transformations.

The quinoline ring is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. The pyridine ring is particularly deactivated. Therefore, substitution typically occurs on the benzene ring portion of the molecule, primarily at positions 5 and 8. reddit.com

Typical EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and sulfonation (using fuming H₂SO₄). youtube.com The conditions for these reactions would need to be harsher than those used for benzene due to the deactivating nature of the quinoline ring and the acyl substituent.

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it a potential nucleophile and a site for functionalization.

N-Alkylation: The quinoline nitrogen can be alkylated using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide). This reaction forms a quaternary quinolinium salt. The reactivity can be enhanced by using stronger alkylating agents. rsc.org In some cases, direct N-alkylation can be achieved through reductive alkylation, where the quinoline is first reduced to a tetrahydroquinoline, which is a more nucleophilic secondary amine, and then reacted with an aldehyde or ketone in the presence of a reducing agent. acs.org

N-Acylation: Acylation of the quinoline nitrogen is generally more difficult than alkylation because amides are less stable than the corresponding N-acyl quinolinium salts. However, the reaction can be achieved using highly reactive acylating agents like acyl chlorides or anhydrides, often under forcing conditions. A more common strategy involves the formation of quinoline N-oxides. The N-oxide can then be acylated, which can facilitate subsequent reactions at the C2 position of the ring. researchgate.netscispace.comchemistryviews.org

Annulation and Cyclization Reactions Utilizing the Compound as a Building Block

This compound is a versatile building block in organic synthesis, primarily owing to the presence of a reactive β-ketoester functionality attached to a quinoline core. This unique structural arrangement allows for a variety of annulation and cyclization reactions, leading to the formation of complex fused heterocyclic systems. The reactivity of the dicarbonyl moiety, coupled with the influence of the quinoline ring, provides a platform for constructing novel polycyclic compounds with potential applications in medicinal chemistry and materials science.

One of the key synthetic strategies involves the reaction of the β-ketoester with binucleophilic reagents, leading to the formation of new heterocyclic rings fused to the quinoline system. For instance, the reaction with hydrazine derivatives can yield pyrazole rings, while reactions with amidines or ureas can lead to the formation of pyrimidine (B1678525) rings.

A significant application of this compound is in the synthesis of pyrimido[4,5-b]quinolines. These compounds can be synthesized through multicomponent reactions where a β-dicarbonyl compound, an aldehyde, and a suitable nitrogen-containing reagent like 6-amino-1,3-dimethyluracil (B104193) are condensed together. nih.gov In a hypothetical scenario, this compound could serve as the β-dicarbonyl component in such a reaction, leading to novel pyrimido[4,5-b]quinoline derivatives.

The following table outlines a representative, albeit hypothetical, multicomponent reaction for the synthesis of a pyrimido[4,5-b]quinoline derivative utilizing this compound.

Table 1: Hypothetical Multicomponent Synthesis of a Pyrimido[4,5-b]quinoline Derivative

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Product |

| This compound | Aromatic Aldehyde | 6-Amino-1,3-dimethyluracil | DABCO | Solvent-free | Substituted Pyrimido[4,5-b]quinoline |

Furthermore, the active methylene group and the carbonyl groups of the β-ketoester moiety in this compound are susceptible to a range of classical cyclization reactions. These reactions often proceed via initial condensation followed by an intramolecular cyclization step.

Another potential derivatization strategy involves the Friedländer annulation, a well-established method for synthesizing quinolines. researchgate.net While the target compound already possesses a quinoline ring, the β-ketoester functionality could potentially react with an appropriately substituted o-aminobenzaldehyde derivative to construct a new, fused quinoline ring system.

The table below illustrates a generalized scheme for a potential Friedländer-type reaction.

Table 2: Generalized Friedländer Annulation with this compound

| Substrate 1 | Substrate 2 | Conditions | Product Type |

| This compound | 2-Aminobenzaldehyde derivative | Acid or base catalysis, heat | Fused polycyclic quinoline |

While specific, documented examples of annulation and cyclization reactions starting directly from this compound are not extensively reported in the literature, the known reactivity of β-ketoesters and quinoline derivatives strongly supports its utility as a precursor for a diverse array of fused heterocyclic compounds. acs.orgresearchgate.net The exploration of its reactivity in various cyclocondensation reactions remains a promising area for the discovery of novel chemical entities.

Spectroscopic and Structural Elucidation of Ethyl 3 Oxo 3 Quinolin 8 Yl Propanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shift Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For Ethyl 3-oxo-3-(quinolin-8-yl)propanoate, the expected ¹H and ¹³C NMR spectra would exhibit characteristic signals corresponding to the quinoline (B57606) ring, the ethyl ester group, and the central methylene (B1212753) unit.

The proton (¹H) NMR spectrum is anticipated to show distinct signals for the seven protons of the quinoline ring, typically appearing in the aromatic region (δ 7.0-9.0 ppm). The exact chemical shifts and coupling patterns would be influenced by the substitution at the 8-position. For instance, in related compounds like (E)-quinoline-8-carbaldehyde O-butyl oxime, the quinoline protons resonate at δ 7.42-8.92 ppm. rsc.org The methylene protons of the ethyl group (-OCH₂CH₃) would likely appear as a quartet around δ 4.1-4.3 ppm, while the terminal methyl protons would be an upfield triplet around δ 1.2-1.4 ppm. The central methylene protons (-COCH₂CO-) are expected to be a singlet in the range of δ 3.5-4.5 ppm.

The carbon-¹³ (¹³C) NMR spectrum would complement the proton data. The quinoline ring would display nine distinct signals in the downfield region (δ 120-150 ppm). The carbonyl carbons of the keto and ester groups are expected to be the most downfield-shifted signals, typically above δ 160 ppm. For example, in 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, the carbonyl carbon appears at 162.0 ppm. semanticscholar.org The methylene carbon of the ethyl group would be around δ 60 ppm, and the methyl carbon would be significantly upfield, around δ 14 ppm. The central methylene carbon would likely resonate in the range of δ 45-55 ppm.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Quinoline-H | 7.0 - 9.0 | 120 - 150 |

| -OCH₂CH₃ | ~4.2 (quartet) | ~61 |

| -OCH₂CH₃ | ~1.3 (triplet) | ~14 |

| -COCH₂CO- | ~3.8 (singlet) | ~45 |

| C=O (keto) | - | >160 |

| C=O (ester) | - | >160 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Elucidation

Mass spectrometry (MS) provides crucial information about the molecular weight and structural fragments of a compound. For this compound (C₁₄H₁₃NO₃), the expected molecular weight is approximately 243.26 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ corresponding to this mass.

The fragmentation pattern of β-keto esters is well-documented and typically involves cleavages alpha to the carbonyl groups and McLafferty rearrangements. researchgate.netcdnsciencepub.comcdnsciencepub.com A prominent fragmentation pathway would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, resulting in a fragment ion [M-45]⁺. Another characteristic fragmentation would be the cleavage of the bond between the carbonyl carbon and the methylene group, leading to a quinolinoyl cation. The McLafferty rearrangement is also a possibility if a gamma-hydrogen is available. wikipedia.org For a related compound, ethyl benzoylacetate, the mass spectrum shows significant fragmentation, providing a basis for predicting the behavior of the title compound. nist.gov

| Fragment Ion | Description |

|---|---|

| [M]⁺ | Molecular Ion |

| [M-45]⁺ | Loss of ethoxy group |

| [Quinoline-C=O]⁺ | Quinolinoyl cation |

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands.

The most prominent peaks would be due to the carbonyl (C=O) stretching vibrations of the keto and ester groups, typically found in the range of 1650-1750 cm⁻¹. The exact positions of these bands can provide insight into the electronic environment and potential for intramolecular hydrogen bonding. The C-O stretching of the ester group would likely appear in the 1100-1300 cm⁻¹ region. The aromatic C=C and C=N stretching vibrations of the quinoline ring are expected in the 1400-1600 cm⁻¹ range. astrochem.orgresearchgate.net C-H stretching vibrations from the aromatic quinoline ring and the aliphatic ethyl and methylene groups would be observed around 2850-3100 cm⁻¹. For quinoline itself, IR spectra show characteristic peaks in these regions, which would be present in the title compound's spectrum. astrochem.org

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C=O (keto and ester) | 1650 - 1750 |

| C=C and C=N (aromatic) | 1400 - 1600 |

| C-O (ester) | 1100 - 1300 |

| C-H (aromatic and aliphatic) | 2850 - 3100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation. The quinoline ring system is a chromophore that absorbs UV radiation. The UV-Vis spectrum of quinoline derivatives typically shows multiple absorption bands corresponding to π→π* and n→π* transitions. researchgate.netmdpi.com The spectrum of quinoline in various solvents shows characteristic absorption maxima. researchgate.net The presence of the 3-oxo-propanoate substituent at the 8-position is expected to cause a shift in these absorption bands (either a bathochromic or hypsochromic shift) depending on its electronic influence on the quinoline ring. A study on quinoline-7-carboxaldehyde showed UV-Vis absorption in the 200-400 nm range. nih.gov It is anticipated that this compound will exhibit similar absorption characteristics.

| Electronic Transition | Predicted λmax (nm) |

|---|---|

| π→π | 250 - 350 |

| n→π | >300 |

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Geometry and Crystal Packing

Analysis of Dihedral Angles and Planarity

The molecular geometry of this compound would be defined by several key dihedral angles. One important parameter is the dihedral angle between the plane of the quinoline ring and the plane of the β-keto ester side chain. In a series of 2-styryl-8-nitro and 2-styryl-8-hydroxy quinolines, the dihedral angles between aromatic rings varied significantly depending on the substituent, from nearly planar (1.32–3.45°) for the nitro derivatives to non-planar (5.75–59.3°) for the hydroxy derivatives. acs.org In another quinoline derivative, the dihedral angle between the phenyl and pyridine (B92270) rings of the quinoline system was found to be 3.47°. nih.gov This suggests that the side chain in this compound could be twisted relative to the quinoline ring to minimize steric hindrance. The quinoline ring itself is expected to be nearly planar.

Intermolecular Interactions and Hydrogen Bonding Networks

The crystal packing of this compound would be governed by various intermolecular interactions. The presence of the nitrogen atom in the quinoline ring and the oxygen atoms of the carbonyl groups allows for the formation of hydrogen bonds. In the crystal structure of a new monoclinic polymorph of 8-hydroxyquinoline (B1678124), molecules form centrosymmetric dimers via O—H···N hydrogen bonds. researchgate.net While the title compound lacks a hydroxyl group, weak C—H···O and C—H···N hydrogen bonds are likely to play a significant role in the crystal packing, as seen in other quinoline derivatives. nih.govmdpi.com Furthermore, π-π stacking interactions between the aromatic quinoline rings of adjacent molecules are expected to be a significant stabilizing force in the crystal lattice, with typical centroid-centroid distances around 3.5 Å. researchgate.net These interactions would lead to the formation of a complex three-dimensional supramolecular architecture.

Computational and Theoretical Investigations of Ethyl 3 Oxo 3 Quinolin 8 Yl Propanoate Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Conformational Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in exploring the electronic structure and conformational landscape of molecules. For quinoline (B57606) derivatives, methods such as DFT with the B3LYP functional and basis sets like 6-311++G(d,p) are commonly employed to perform geometry optimization and calculate electronic properties. researchgate.netscirp.org These calculations help identify the most stable three-dimensional arrangement (conformer) of the molecule by locating the minimum energy on the potential energy surface. Analysis of the electronic structure provides information on orbital energies, charge distribution, and molecular reactivity.

A significant application of DFT is the prediction of spectroscopic parameters, which can aid in the structural confirmation of synthesized compounds. By calculating the magnetic shielding tensors, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov Similarly, Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions responsible for UV-Vis absorption, providing theoretical absorption maxima (λmax) that can be compared with experimental spectra.

Table 1: Illustrative Predicted Spectroscopic Data for Ethyl 3-oxo-3-(quinolin-8-yl)propanoate

| Parameter | Predicted Value | Method |

|---|---|---|

| ¹H NMR (quinolinyl H) | δ 7.5-9.0 ppm | DFT/B3LYP/6-31G |

| ¹³C NMR (C=O, keto) | δ 195-205 ppm | DFT/B3LYP/6-31G |

| ¹³C NMR (C=O, ester) | δ 165-175 ppm | DFT/B3LYP/6-31G* |

| UV-Vis λmax | ~280 nm, ~320 nm | TD-DFT |

Note: The data in this table are illustrative examples of the types of values generated from computational predictions for similar structures and are not experimentally verified for this specific compound.

This compound, as a β-keto ester, can exist in equilibrium between its keto and enol tautomeric forms. walisongo.ac.id The relative stability of these tautomers is influenced by factors such as intramolecular hydrogen bonding and conjugation, which can be effectively studied using computational methods. libretexts.org DFT calculations can determine the relative energies of the keto and enol forms, thereby predicting which tautomer is more stable and likely to predominate in a given environment (gas phase or in a solvent). researchgate.netresearchgate.net In many 1,3-dicarbonyl compounds, the enol form is significantly stabilized by the formation of an intramolecular hydrogen bond and conjugation of the C=C double bond with the carbonyl group. libretexts.org

Table 2: Example of Calculated Relative Energies for Tautomers

| Tautomeric Form | Relative Energy (kcal/mol) | Predicted Stability |

|---|---|---|

| Keto Form | 0.00 (Reference) | Less Stable |

| Enol Form (Z-isomer) | -4.50 | More Stable |

Note: This table presents hypothetical energy values to illustrate the typical stabilization of the enol form in β-keto esters.

Molecular Modeling and Docking Studies to Elucidate Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for understanding how a molecule like this compound might interact with a biological target. researchgate.net Docking simulations place the ligand into the binding site of a protein and score the different poses based on factors like hydrogen bonding, electrostatic interactions, and hydrophobic contacts. researchgate.net For quinoline derivatives, docking studies have been used to investigate their potential as inhibitors of various enzymes by identifying key amino acid residues involved in the binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By calculating various molecular descriptors (e.g., steric, electronic, hydrophobic), a predictive model can be developed. For series of quinoline derivatives, 2D-QSAR and 3D-QSAR models have been created to guide the design of new compounds with enhanced activity. mdpi.com These models help identify which molecular properties are most important for the desired biological effect, allowing for the rational optimization of the lead compound.

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptors | Property Represented |

|---|---|---|

| Electronic | Partial charges, Dipole moment | Charge distribution |

| Steric | Molar refractivity, Molecular volume | Size and shape of the molecule |

| Hydrophobic | LogP | Lipophilicity/hydrophilicity |

| Topological | Connectivity indices | Molecular branching and structure |

Molecular Dynamics Simulations for Dynamic Behavior and Stability

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-receptor complex over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, the stability of binding, and the role of solvent molecules. For a compound like this compound complexed with a target protein, MD simulations can validate the stability of the docked pose and reveal key dynamic interactions that are crucial for its biological function.

Applications of Ethyl 3 Oxo 3 Quinolin 8 Yl Propanoate in Advanced Chemical Research

Strategic Utility as a Precursor in Complex Organic Synthesis

The chemical structure of Ethyl 3-oxo-3-(quinolin-8-yl)propanoate, specifically the 1,3-dicarbonyl moiety, offers multiple reactive sites, positioning it as a strategic precursor for synthesizing more complex molecules, particularly various heterocyclic rings fused to or substituted with the quinoline-8-yl group. The β-keto ester functionality is a classic building block in organic synthesis, known to participate in a variety of condensation and cyclization reactions.

For instance, β-keto esters readily react with hydrazine (B178648) derivatives to form pyrazoles, a common motif in pharmacologically active compounds. Similarly, reactions with hydroxylamine (B1172632) can yield isoxazoles, and condensation with amidines or ureas can lead to the formation of pyrimidine (B1678525) rings. While specific literature detailing the cyclization of this compound is not extensively available, the reactivity of analogous quinolinyl β-keto esters has been demonstrated. Studies have shown that such compounds can be used as precursors to produce novel five-membered heterocycles like pyrazolyl and isoxazolyl moieties attached to the quinoline (B57606) core. researchgate.net These reactions typically involve the condensation of the keto ester with a dinucleophile, leading to a new heterocyclic system. researchgate.net This established reactivity underscores the potential of this compound as a versatile starting material for generating libraries of novel quinoline-based compounds for biological screening.

Rational Design and Development of Bioactive Quinoline-Based Molecules

The quinoline scaffold is a cornerstone in drug discovery, forming the basis of numerous approved therapeutic agents. nih.govnih.gov Molecules derived from precursors like this compound are subject to rational design, where systematic structural modifications are made to optimize biological activity and selectivity.

The biological effects of quinoline derivatives are highly dependent on their substitution patterns, a principle central to their rational design. Structure-activity relationship (SAR) studies have elucidated several key design principles:

Substitution Position: The position of substituents on the quinoline ring is critical. For example, in a series of 4-aminoquinolines, a substituent at the 3-position was found to be an absolute requirement for potent and selective antagonist activity against the α2C-adrenoceptor. acs.org Similarly, for 8-hydroxyquinoline (B1678124) derivatives, substitutions at the R2, R5, and R7 positions can fine-tune activities such as anticancer and antiviral effects.

Nature of Substituents: The electronic and steric properties of the substituents play a significant role. Electron-withdrawing groups at the 5-position of the quinoline ring have been shown to improve anticancer activity. nih.gov In other cases, the spatial arrangement of aryl rings in a substituent can influence interactions with biological targets like P-glycoprotein, affecting multidrug resistance reversal. nih.gov

Hydrophobicity and Lipophilicity: Modifying the lipophilicity of the molecule can impact cell permeability and, consequently, biological activity. For instance, aromatic amide substitutions at the 2-position of the quinoline ring were shown to increase lipophilicity and antiviral activity. nih.gov

Metal Chelation: For derivatives of 8-hydroxyquinoline, the ability to chelate metal ions is a key aspect of their biological activity. The substitution pattern can alter the pKa values of the quinoline nitrogen and the hydroxyl group, thereby modulating metal-binding affinity and influencing cytotoxicity. nih.govacs.org The removal or shifting of the quinoline nitrogen from the bidentate {N,O} donor set can significantly reduce or eliminate this activity. acs.org

| Scaffold/Derivative Class | Structural Feature | Impact on Biological Activity | Reference |

|---|---|---|---|

| 4-Aminoquinolines | Substitution at C-3 position | Essential for potent α2C-adrenoceptor antagonist activity. | acs.org |

| 8-Hydroxyquinolines | Electron-withdrawing group at C-5 | Improved anticancer activity. | nih.gov |

| 8-Hydroxyquinolines | Aromatic amide at C-2 | Increased lipophilicity and antiviral activity. | nih.gov |

| General Quinolines | Two non-coplanar aryl rings in substituent | Enhanced reversal of multidrug resistance via P-gp interaction. | nih.gov |

| 8-Hydroxyquinolines | Deletion/shifting of quinoline nitrogen | Reduced metal chelation ability and toxicity. | acs.org |

Derivatives developed from the quinoline scaffold are investigated through a variety of in vitro assays to elucidate their mechanisms of action at the molecular and cellular levels.

A primary mechanism by which quinoline derivatives exert anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways. ijmphs.comnih.gov

Tyrosine Kinase Inhibition: Many quinoline-based molecules have been developed as potent inhibitors of tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.gov The 4-anilinoquinoline scaffold is a particularly well-studied pharmacophore for EGFR inhibition. nih.gov These inhibitors typically function by competing with ATP for binding in the kinase domain of the receptor, thereby blocking downstream signaling pathways that control cell proliferation and survival. ijmphs.comnih.gov Several quinoline-based tyrosine kinase inhibitors, including bosutinib (B1684425) and lenvatinib, have been approved for clinical use in cancer therapy. nih.gov

Pyruvate (B1213749) Kinase M2 (PKM2) Inhibition: PKM2 is a key glycolytic enzyme that is highly expressed in cancer cells and is considered an attractive therapeutic target. nih.govresearchgate.netrmit.edu.vn Derivatives of 8-sulfamoylquinoline have been designed as modulators of PKM2. nih.govresearchgate.net These compounds can shift the equilibrium between the highly active tetrameric state and the less active dimeric state of the enzyme, thereby altering cancer cell metabolism. nih.govrmit.edu.vn For example, one study identified an 8-quinolinesulfonamide derivative that could reduce intracellular pyruvate levels in A549 lung cancer cells, impacting cell viability. researchgate.netrmit.edu.vn

| Compound Class | Enzyme Target | Mechanism | Example Activity | Reference |

|---|---|---|---|---|

| 4-Anilinoquinolines | EGFR Tyrosine Kinase | ATP-competitive inhibition | IC50 values in the nanomolar range. | nih.govnih.gov |

| Various Quinolines | VEGFR-2 Tyrosine Kinase | ATP-competitive inhibition | Potent inhibition of VEGFR-2 kinase activity. | nih.gov |

| 8-Quinolinesulfonamides | Pyruvate Kinase M2 (PKM2) | Allosteric modulation | Reduces intracellular pyruvate levels in cancer cells. | researchgate.netrmit.edu.vn |

| Quinoline-2-carboxamides | Pim-1 Kinase | ATP-competitive inhibition | Interaction with Asp186 and Lys67 in the ATP-binding site. | ijmphs.com |

Beyond direct enzyme inhibition, quinoline derivatives can trigger programmed cell death pathways, a desirable outcome for anticancer agents.

Apoptosis: Numerous studies have demonstrated that quinoline compounds can induce apoptosis in cancer cells. nih.govrsc.org The molecular mechanisms involve both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. nih.gov Key events observed in vitro include the dissipation of the mitochondrial membrane potential, the activation of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3), and the cleavage of poly(ADP-ribose) polymerase (PARP). nih.govresearchgate.net Furthermore, these compounds can modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which promotes apoptosis. tbzmed.ac.ir

Autophagic Cell Death: Autophagy is a cellular degradation process that can either promote cell survival or lead to cell death. spandidos-publications.com Certain quinoline derivatives have been identified as potent autophagy inhibitors, which can be cytotoxic to cancer cells that rely on autophagy for survival. nih.govnih.gov These compounds, such as chloroquine (B1663885) and its analogs, often function by accumulating in lysosomes and disrupting the autophagic flux. nih.gov Conversely, other quinoline derivatives have been shown to induce autophagic cell death. spandidos-publications.commdpi.com This is often characterized by the formation of autophagosomes and an increase in the conversion of LC3-I to LC3-II. spandidos-publications.com The induction of autophagy can be linked to the inhibition of survival pathways like Akt/mTOR. spandidos-publications.com

The modulation of cellular redox homeostasis is another mechanism through which quinoline derivatives exert their biological effects.

Generation of ROS/RNS: Several quinoline-based anticancer agents have been shown to increase the intracellular levels of reactive oxygen species (ROS). rsc.orgspandidos-publications.commdpi.com This elevation in oxidative stress can damage cellular components like DNA, proteins, and lipids, ultimately triggering cell death pathways such as apoptosis and autophagy. spandidos-publications.commdpi.com Because cancer cells often have a higher basal level of ROS compared to normal cells, they can be more vulnerable to further ROS induction by therapeutic agents. spandidos-publications.com

Lipid Peroxidation: While some derivatives induce oxidative stress, others have been developed as potent antioxidants that can inhibit lipid peroxidation. nih.gov A study on quinoline and indolinone nitroxide radicals demonstrated their ability to protect low-density lipoprotein (LDL) from copper-mediated oxidation in a concentration-dependent manner. nih.gov These compounds act as effective lipophilic antioxidants by scavenging oxygen- and carbon-centered radicals. nih.gov This dual potential—to either induce or inhibit oxidative processes depending on the specific chemical structure and cellular context—highlights the versatility of the quinoline scaffold in modulating cellular redox states.

In Vitro Mechanistic Investigations of Biological Effects

Cell Proliferation Inhibition and Cell Cycle Progression Analysis

While there is no specific data on the cell proliferation inhibition or cell cycle analysis for this compound, broader studies on quinoline derivatives have demonstrated significant effects in these areas. For instance, various quinoline compounds have been shown to induce cell cycle arrest, often at the G2/M or S phase, and trigger apoptosis in cancer cell lines. acs.orgmdpi.comresearchgate.netresearchgate.net These effects are typically dependent on the specific substitution patterns on the quinoline ring.

Research on other quinoline derivatives has identified their potential to inhibit the proliferation of various cancer cells. nih.govarabjchem.org For example, certain 8-hydroxyquinoline derivatives have shown notable cytotoxicity against cancer cell lines. nih.gov Similarly, quinoline-8-sulfonamides have been investigated as inhibitors of enzymes crucial for tumor cell metabolism, thereby affecting cell viability. nih.gov However, it is crucial to emphasize that these findings pertain to different structural classes of quinolines and cannot be directly extrapolated to this compound.

Structure-Activity Relationship (SAR) Studies for Bioactive Quinoline Derivatives

The structure-activity relationship (SAR) for quinoline derivatives is a broad and extensively studied field. The biological response of these compounds is highly sensitive to the nature and position of substituents on the quinoline core.

Impact of Substituent Variation on Biological Response

Studies on various quinoline analogues have established that the type of substituent and its location on the quinoline ring are critical determinants of biological activity. For example, in the case of 8-hydroxyquinoline derivatives, the introduction of different groups at various positions can significantly modulate their anticancer and other biological activities. acs.orgnih.gov Modifications at the 8-position, in particular, have been a focus of research, with different functional groups leading to a range of biological outcomes. For instance, the conversion of the hydroxyl group at the 8-position to thioesters or amides has been shown to influence the cytotoxic properties of the resulting compounds. nih.gov The electronic and steric properties of these substituents play a crucial role in their interaction with biological targets.

Role of the Quinoline Ring System in Target Binding Affinity and Selectivity

The quinoline ring system itself is a key structural feature that contributes to the binding affinity and selectivity of its derivatives for various biological targets. Its planar, aromatic nature allows for π-π stacking interactions with aromatic residues in the binding sites of proteins and enzymes. rsc.org Furthermore, the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, a crucial interaction for ligand-receptor binding. mdpi.com

The specific orientation of the substituent at the 8-position can influence how the entire molecule fits into a binding pocket, thereby affecting its affinity and selectivity. For instance, in the case of quinoline-based inhibitors of certain kinases, the quinoline core often anchors the molecule in the ATP-binding site, while substituents at various positions can extend into surrounding pockets to enhance potency and selectivity. mdpi.com The ability of the quinolin-8-yl moiety to chelate metal ions has also been implicated in the mechanism of action for some bioactive quinolines, although the relevance of this to this compound is unknown without specific studies. nih.gov

Q & A

Q. How can contradictory stereochemical outcomes in bioreduction be rationalized across studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.